(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a methanone derivative featuring a pyrazole core substituted with methoxy and methyl groups, linked via a pyrrolidinyl ether bridge to a methoxypyrazine moiety. While direct studies on this compound are absent in the provided evidence, structural analogs and synthesis methodologies from literature provide a basis for comparative analysis .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-19-9-11(14(18-19)23-3)15(21)20-5-4-10(8-20)24-13-7-16-6-12(17-13)22-2/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDQEJHCYQDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 286.32 g/mol. The structure features a pyrazole ring, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer activity. For instance, research has shown that compounds with similar structures inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study involving a series of pyrazole derivatives demonstrated that the introduction of methoxy groups enhanced their cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a broad spectrum of bacteria and fungi.
Research Findings : In vitro assays revealed that the compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines.
Mechanism of Action : The compound appears to modulate the NF-kB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
- Oxidative Stress Modulation : The ability to scavenge free radicals contributes to its anti-inflammatory and anticancer effects.
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Influence: Methoxy groups in the target compound may enhance solubility compared to amino (7a) or thiol (5) substituents, which could improve bioavailability. The pyrrolidinyl ether linker offers conformational flexibility, contrasting with rigid linkers like thiophene (7a) or furyl-pyridine (6a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
